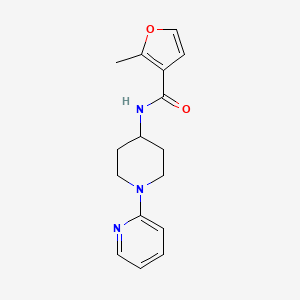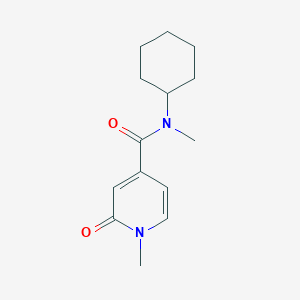
3-Cyclopropyl-4-methyl-5-propan-2-ylsulfanyl-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropyl-4-methyl-5-propan-2-ylsulfanyl-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. It is a sulfur-containing heterocyclic compound that has been extensively studied for its potential use in various scientific applications.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-4-methyl-5-propan-2-ylsulfanyl-1,2,4-triazole is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as cytochrome P450 and cyclooxygenase, which are involved in various cellular processes. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Cyclopropyl-4-methyl-5-propan-2-ylsulfanyl-1,2,4-triazole have been extensively studied. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of inflammatory cytokines such as interleukin-1 and tumor necrosis factor-alpha. Additionally, it has been shown to exhibit antimicrobial and antifungal properties by inhibiting the growth of bacterial and fungal cells. In vitro studies have also shown that it can inhibit the growth of cancer cells by inducing apoptosis.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Cyclopropyl-4-methyl-5-propan-2-ylsulfanyl-1,2,4-triazole in lab experiments include its low toxicity and high specificity for certain enzymes and cellular processes. Additionally, it is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, its limitations include its limited solubility in water and its potential for off-target effects.
Future Directions
There are several future directions for the study of 3-Cyclopropyl-4-methyl-5-propan-2-ylsulfanyl-1,2,4-triazole. One potential area of research is its potential use in the treatment of cancer. Further studies are needed to determine its efficacy in vivo and to investigate its potential for use in combination with other chemotherapeutic agents. Additionally, its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease warrants further investigation. Finally, its potential for use as an antimicrobial agent in the treatment of bacterial and fungal infections should be explored further.
Conclusion:
In conclusion, 3-Cyclopropyl-4-methyl-5-propan-2-ylsulfanyl-1,2,4-triazole is a sulfur-containing heterocyclic compound that has been extensively studied for its potential use in various scientific applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential for use in the treatment of cancer, inflammatory diseases, and bacterial and fungal infections.
Synthesis Methods
The synthesis of 3-Cyclopropyl-4-methyl-5-propan-2-ylsulfanyl-1,2,4-triazole is a multi-step process that involves the reaction of several chemical reagents. The most common method of synthesis involves the reaction of cyclopropylamine, chloroacetonitrile, and sodium sulfide in the presence of a solvent such as ethanol or water. The reaction mixture is then heated and stirred to promote the formation of the desired product. The final product is obtained by purification through various techniques such as recrystallization or chromatography.
Scientific Research Applications
3-Cyclopropyl-4-methyl-5-propan-2-ylsulfanyl-1,2,4-triazole has been extensively studied for its potential use in various scientific applications. It has been shown to exhibit antimicrobial, antifungal, and anti-inflammatory properties. Additionally, it has been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
3-cyclopropyl-4-methyl-5-propan-2-ylsulfanyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S/c1-6(2)13-9-11-10-8(12(9)3)7-4-5-7/h6-7H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFYGTDOZHWHJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(N1C)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-4-methyl-5-propan-2-ylsulfanyl-1,2,4-triazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,4-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7510664.png)



![N-[(5-chlorothiophen-2-yl)methyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7510688.png)
![N-[(2-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7510690.png)

![N,2,4,5-tetramethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B7510701.png)


![1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide](/img/structure/B7510714.png)

![N,N-dimethyl-2-[methyl-(2-methylquinolin-4-yl)amino]acetamide](/img/structure/B7510734.png)
